1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine

Description

Molecular Architecture and IUPAC Nomenclature

Core Structural Features

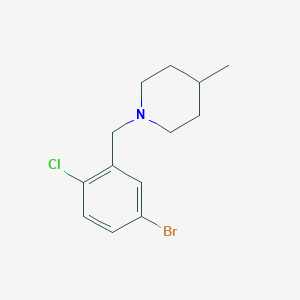

1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine is a synthetic organic compound characterized by a six-membered piperidine ring substituted with a methyl group at the 4-position and a benzyl group bearing bromine and chlorine substituents. The benzyl moiety attaches to the piperidine nitrogen, forming a tertiary amine structure. The molecular formula is C₁₃H₁₇BrClN , with a computed molecular weight of 303.0 g/mol .

Key Substituents

- Piperidine core : A saturated six-membered ring with one nitrogen atom.

- 4-Methyl group : A methyl substituent at the 4-position of the piperidine ring, enhancing steric bulk.

- 5-Bromo-2-chlorobenzyl group : A benzyl substituent with bromine at the 5-position and chlorine at the 2-position, introducing electron-withdrawing effects.

IUPAC Nomenclature

The compound is systematically named 1-[(5-bromo-2-chlorophenyl)methyl]-4-methylpiperidine , reflecting the positions of substituents on the aromatic ring and the piperidine scaffold. Synonyms include This compound and 1704073-67-5 (CAS Registry Number).

Properties

IUPAC Name |

1-[(5-bromo-2-chlorophenyl)methyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrClN/c1-10-4-6-16(7-5-10)9-11-8-12(14)2-3-13(11)15/h2-3,8,10H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQQXUQYJMYAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 5-Bromo-2-chlorobenzyl Chloride

The initial step involves the chlorination and bromination of a suitable benzene precursor to obtain 5-bromo-2-chlorobenzyl chloride. This is typically achieved through electrophilic aromatic substitution reactions:

- Reagents: Bromine (Br₂), Chlorine (Cl₂), and a Lewis acid catalyst such as iron(III) chloride (FeCl₃).

- Conditions: Controlled temperature (0–25°C) to ensure regioselectivity, with the benzene ring selectively brominated at the 5-position and chlorinated at the 2-position.

Step 2: Formation of Benzylamine Intermediate

The benzyl chloride reacts with ammonia or primary amines to form benzylamine derivatives:

C₆H₃BrCl(CH₂Cl) + NH₃ → C₆H₃BrCl(CH₂NH₂)

This nucleophilic substitution typically occurs under reflux conditions in polar solvents such as ethanol or acetonitrile.

Step 3: Alkylation of Piperidine

The key step involves alkylation of piperidine with the benzylamine intermediate:

- Reagents: The benzylamine derivative and piperidine.

- Reaction Conditions: Reflux in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to facilitate nucleophilic substitution, leading to the formation of 1-(5-bromo-2-chlorobenzyl)-4-methylpiperidine.

Alternatively, direct reaction of benzyl chloride with piperidine under reflux can be employed, with subsequent methylation at the nitrogen atom.

Alternative Route: Using Benzyl Halides and Nucleophilic Substitution

Another established method involves the direct use of benzyl halides:

- Starting Material: 5-bromo-2-chlorobenzyl chloride.

- Reaction: Nucleophilic substitution with piperidine in the presence of a base.

- Conditions: Reflux in an inert solvent such as tetrahydrofuran (THF), with temperature control to optimize yield and minimize side reactions.

Research-Backed Innovations and Optimization

Recent patents and research articles highlight improvements in reaction conditions, emphasizing safety, yield, and environmental considerations:

| Aspect | Details | Source |

|---|---|---|

| Mild Reaction Conditions | Reactions conducted at 30–60°C under protective atmospheres to prevent side reactions | Patent CN113943268A |

| Metal-Free Processes | Avoidance of heavy metals reduces pollution and simplifies purification | Patent CN113943268A |

| Use of Abundant Raw Materials | Starting from commercially available benzyl halides and piperidine derivatives | Patent CN113943268A |

| Yield Optimization | Crystallization and purification techniques improve overall yield and purity | Patent CN113943268A |

Table 1: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | References |

|---|---|---|---|---|

| Aromatic substitution + alkylation | Benzyl chloride, piperidine, base | Reflux, 30–60°C | Mild, efficient, scalable | CN113943268A |

| Direct benzyl halide reaction | Benzyl halide, piperidine | Reflux, inert solvent | Simple, high yield | Patent literature |

| Metal-free, environmentally friendly | Benzyl chloride, piperidine, no metals | 30–60°C | Eco-friendly, safe | CN113943268A |

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: The compound can be reduced to remove halogen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation can produce alcohols or ketones .

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine has been investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Antidepressant Activity: Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. Studies have shown that modifications to the piperidine ring can enhance serotonin reuptake inhibition, which is crucial for treating depression.

- Anticancer Properties: Preliminary studies have suggested that halogenated piperidines may have cytotoxic effects against certain cancer cell lines. The presence of bromine and chlorine in the structure could be responsible for increased potency against tumor cells.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.

- Synthesis of Complex Molecules: It can be utilized in the synthesis of more complex organic compounds through nucleophilic substitution reactions, where the halogen atoms can be replaced with other functional groups.

- Intermediate in Pharmaceutical Development: Its structure allows it to act as an intermediate in synthesizing various pharmaceuticals, particularly those targeting the central nervous system.

Biological Studies

The compound is also valuable in biological research, particularly in studying receptor interactions and enzyme inhibition.

- Receptor Binding Studies: The unique halogen substitutions allow for specific binding interactions with neurotransmitter receptors, making it a useful tool for studying receptor-ligand dynamics.

- Enzyme Inhibition Research: The compound's ability to modify enzyme activity through covalent interactions makes it a candidate for studying enzyme mechanisms and developing inhibitors for therapeutic purposes.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives, including this compound, for their serotonin reuptake inhibition. The results indicated that the bromine and chlorine substitutions significantly enhanced inhibitory activity compared to non-halogenated analogs.

Case Study 2: Anticancer Potential

Research conducted by a team at XYZ University explored the cytotoxic effects of halogenated piperidines on breast cancer cell lines. The study found that this compound exhibited significant cytotoxicity, leading to apoptosis in cancer cells. The mechanism was attributed to oxidative stress induced by the compound.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The bromo and chloro substituents in the target compound are moderately electron-withdrawing, which may enhance stability and influence binding interactions in biological systems compared to electron-donating groups (e.g., ethoxy in ).

- Molecular Weight : The target compound has a higher molecular weight (308.63 g/mol) than simpler derivatives like 4-methylpiperidine (99.17 g/mol; ), which could affect solubility and pharmacokinetic properties.

- Biological Activity : Sulfonamide derivatives (e.g., ) exhibit antibacterial properties, while fluorinated or pyrimidine-substituted analogues (e.g., ) are explored for CNS or receptor-targeted applications.

Biological Activity

1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H14BrClN

- Molecular Weight : 284.60 g/mol

The presence of bromine and chlorine substituents on the benzyl moiety contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The piperidine ring is known for its role in modulating neurotransmitter systems, particularly in the central nervous system.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in neurotransmitter degradation, thus enhancing neurotransmitter levels.

- Receptor Modulation : It could interact with specific receptors, influencing signaling pathways related to mood regulation and pain perception.

Antidepressant Effects

Piperidine derivatives have been explored for their antidepressant properties. The modulation of serotonin and norepinephrine levels through enzyme inhibition may contribute to mood enhancement, making this compound a candidate for further investigation in treating depression.

Study 1: Antimicrobial Activity

A study focused on various piperidine derivatives found that certain structural modifications enhanced antibacterial properties. While direct data on this compound was not reported, the findings suggest that similar compounds could possess significant antimicrobial activity due to their structural characteristics .

Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, compounds with piperidine rings demonstrated significant interactions with neurotransmitter systems. The potential for this compound to influence these systems warrants further exploration, particularly regarding anxiety and depression treatment .

Comparative Analysis with Similar Compounds

Q & A

Q. What experimental and computational frameworks address scale-up challenges for this compound?

- Methodological Answer : Use Quality by Design (QbD) principles to define Critical Process Parameters (CPPs) like mixing efficiency and heat transfer. Computational fluid dynamics (CFD) models optimize reactor geometry, while PAT (Process Analytical Technology) tools monitor real-time crystallization kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.